molecular formula C11H14O2 B1679980 Nothosymyrnol CAS No. 17627-75-7

Nothosymyrnol

Cat. No.: B1679980
CAS No.: 17627-75-7
M. Wt: 178.23 g/mol
InChI Key: SKWTXGMULLCOGN-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

While specific data on Nothosymyrnol is unavailable, its hypothetical introduction would follow established chemical reporting norms:

  • Nomenclature: Use IUPAC naming conventions to define its molecular structure .
  • Molecular Properties: Detail physicochemical characteristics (e.g., molecular weight, solubility, stability) using standardized methods outlined in regulatory guidelines .
  • Therapeutic Role: If applicable, describe its pharmacological class, mechanism of action, and clinical applications, mirroring the structure of for ramipril/metoprolol .

Properties

CAS No.

17627-75-7

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2,4-dimethoxy-1-[(Z)-prop-1-enyl]benzene

InChI

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)8-11(9)13-3/h4-8H,1-3H3/b5-4-

InChI Key

SKWTXGMULLCOGN-PLNGDYQASA-N

SMILES

CC=CC1=C(C=C(C=C1)OC)OC

Isomeric SMILES

C/C=C\C1=C(C=C(C=C1)OC)OC

Canonical SMILES

CC=CC1=C(C=C(C=C1)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nothosymyrnol;  CCRIS 1594.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Per and , a robust comparison requires evaluating structural, functional, and pharmacological attributes. Below is a hypothetical framework:

Structural Similarities

  • Core Backbone: Compare Nothosymyrnol’s molecular framework (e.g., aromatic rings, functional groups) to analogs. For example, emphasizes identifying structural overlaps with known compounds to predict reactivity or toxicity .
  • Stereochemistry : Analyze chiral centers or isomerism, which influence bioavailability and potency .

Physicochemical Properties

A comparative table might include:

Property This compound Compound A Compound B
Molecular Weight [Hypothetical] [Data] [Data]
LogP (Lipophilicity) [Hypothetical] [Data] [Data]
Solubility (mg/mL) [Hypothetical] [Data] [Data]

Methodology: Follow protocols from for synthesizing and characterizing compounds, ensuring reproducibility .

Pharmacological Profile

  • Pharmacokinetics : Compare absorption, distribution, metabolism, and excretion (ADME) parameters. ’s approach to ramipril/metoprolol provides a template for contrasting bioavailability or half-life .
  • Pharmacodynamics : Contrast mechanisms of action (e.g., enzyme inhibition, receptor binding) and therapeutic indices.

Functional Equivalence

  • Therapeutic Use: If this compound is a hypertension drug, compare efficacy and safety with ACE inhibitors or beta-blockers, as in .
  • Adverse Effects : Hypothesize side-effect profiles based on structural analogs, referencing ’s emphasis on safety pharmacology .

Regulatory and Analytical Considerations

  • Quality Control : Use analytical methods (e.g., HPLC, NMR) per to verify purity and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nothosymyrnol
Reactant of Route 2
Nothosymyrnol

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